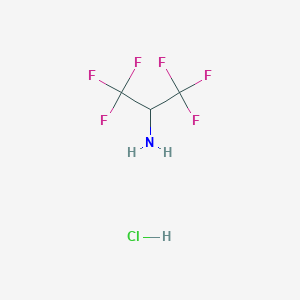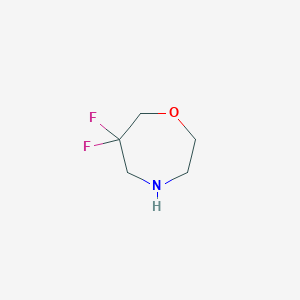
Caffeoylmalic Acid
説明
Caffeoylmalic acid is an ester of caffeic acid and malic acid . It is found in the leaves and flowers of Parietaria officinalis, Chelidonium majus, and Urtica dioica . It is also commonly found in coffee, persimmons, olives, and some fruits . It has antioxidant and anti-inflammatory properties and is thought to help prevent diseases such as cancer and cardiovascular disease .
Synthesis Analysis
The biosynthetic pathway of this compound has been constructed in E. coli by co-expressing heterologous genes RgTAL, HpaBC, At4CL2, and HCT2 . To enhance the production of this compound, the tyrosine metabolic pathway of E. coli was optimized to increase the supply of the substrate caffeic acid . Consequently, an E. coli – E. coli co-culture system was used for efficient production of this compound .Molecular Structure Analysis
The molecular formula of this compound is C13H12O8 . Its average mass is 296.230 Da and its monoisotopic mass is 296.053223 Da .Chemical Reactions Analysis
The biosynthesis of this compound requires the combination of caffeic acid and malate . The reaction is catalyzed by the hydroxycinnamoyl transferase .Physical And Chemical Properties Analysis
This compound has a molar mass of 296.231 g·mol−1 . Its physical and chemical properties are largely determined by its molecular structure, which includes a caffeic acid moiety and a malic acid moiety .科学的研究の応用
Anti-Inflammatory and Allergic Inflammation Treatment : Caffeoylmalic acid has been found to inhibit the formation of leukotriene B4, a compound involved in inflammatory responses, suggesting potential use in treating allergic inflammation like asthma (Kimura, Okuda, Okuda, Hatano, & Arichi, 1987).
Biosynthesis from Glucose : Research on engineered Escherichia coli demonstrated the potential for microbial production of this compound from glucose, indicating its application in biotechnological production processes (Li, Zhou, Bi, Zhuang, Zhang, & Liu, 2018).
Toxicity and Pharmaceutical Activity Analysis : A study using in silico tools analyzed the toxicity, ADME (absorption, distribution, metabolism, and excretion), and pharmaceutical activity of this compound, highlighting its safety and applicability as a pharmaceutical compound (2020).
Response to Plant Stress : this compound's concentration in Thunbergia alata leaves was found to increase in response to wounding and salicylic acid treatment, suggesting its role in plant stress responses (Housti, Andary, Gargadennec, & Amssa, 2002).
Synthetic Production : A study described the synthesis of phaselic acid, which includes this compound, indicating the chemical methods available for its production (Zeller, 2013).
Effect on Phenolic Metabolism in Lettuce : A study on iceberg lettuce showed that washing treatments can affect the content of this compound, which is significant for food processing and storage (Baur, Klaiber, Koblo, & Carle, 2004).
Bioactive Properties in Traditional Chinese Herbs : this compound, among other caffeic acid derivatives, has been found in traditional Chinese herbs, exhibiting various biological activities like antioxidant and anti-inflammatory properties (Jiang et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQSEYPLQIEAY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031926 | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-57-5, 39015-77-5, 53755-04-7 | |
| Record name | Caffeoylmalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092344575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEOYLMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Caffeoylmalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)



